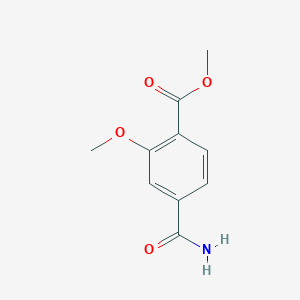![molecular formula C7H8NNaO3 B6242361 rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate CAS No. 2648865-46-5](/img/no-structure.png)
rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate is a cyclic compound that is used in a variety of scientific research applications. It is a chiral compound that has two enantiomers, rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate and rac-sodium (3aS,6aS)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate. It is a synthetic compound that is used in the synthesis of other compounds and in the study of their biochemical and physiological effects.
Mecanismo De Acción
Rac-sodium (rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate is a chiral compound that acts as a proton acceptor. It is able to bind to a variety of molecules, including amino acids, peptides, and other compounds. It is also able to bind to proteins and enzymes, and it is thought to play a role in the regulation of enzyme activity.
Biochemical and Physiological Effects
Rac-sodium (rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate has been studied for its effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Rac-sodium (rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate has also been found to have an inhibitory effect on the enzyme diacylglycerol acyltransferase, which is involved in the synthesis of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-sodium (rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and store. It is also relatively inexpensive and is widely available. However, there are some limitations to its use in lab experiments. It is a chiral compound, which means that it has two enantiomers that must be separated before use in experiments. Additionally, it is a relatively small molecule, which can make it difficult to study its biochemical and physiological effects.
Direcciones Futuras
Rac-sodium (rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate has several potential future directions. One potential direction is to further study its biochemical and physiological effects, including its effects on enzymes and other proteins. Additionally, further research could be conducted to explore its potential use in drug design and synthesis. Another potential direction is to explore its potential use in the synthesis of other compounds and its potential as a starting material for drug synthesis. Finally, further research could be conducted to explore its potential use in the synthesis of peptides and peptidomimetics.
Métodos De Síntesis
Rac-sodium (rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate is synthesized via a reaction between cyclopentanone and sodium ethanoate. The reaction is carried out in a solvent such as ethanol, and a base such as sodium hydroxide is added to the reaction mixture. The reaction produces the desired compound and a byproduct, sodium ethanoate. The reaction is conducted at temperatures ranging from 0 to 60°C.
Aplicaciones Científicas De Investigación
Rac-sodium (rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as peptides and peptidomimetics. It is also used in the study of the biochemical and physiological effects of compounds, as well as in the study of drug metabolism. Rac-sodium (rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate is also used as a starting material in the synthesis of drugs and other compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate involves the reaction of 2,5-dimethylfuran with ethyl chloroformate to form ethyl 2,5-dimethylfuran-3-carboxylate. This intermediate is then reacted with sodium azide to form the corresponding azide. The azide is then reduced with triphenylphosphine to form the corresponding amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is reacted with sodium hydroxide to form the desired product.", "Starting Materials": [ "2,5-dimethylfuran", "ethyl chloroformate", "sodium azide", "triphenylphosphine", "sodium hydroxide" ], "Reaction": [ "2,5-dimethylfuran + ethyl chloroformate -> ethyl 2,5-dimethylfuran-3-carboxylate", "ethyl 2,5-dimethylfuran-3-carboxylate + sodium azide -> ethyl 2,5-dimethylfuran-3-carboxylate azide", "ethyl 2,5-dimethylfuran-3-carboxylate azide + triphenylphosphine -> ethyl 2,5-dimethylfuran-3-carboxylate amine", "ethyl 2,5-dimethylfuran-3-carboxylate amine + ethyl chloroformate -> ethyl 2,5-dimethylfuran-3-carboxylate carbamate", "ethyl 2,5-dimethylfuran-3-carboxylate carbamate + sodium hydroxide -> rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate" ] } | |
Número CAS |
2648865-46-5 |
Nombre del producto |
rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate |
Fórmula molecular |
C7H8NNaO3 |
Peso molecular |
177.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



